2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide
Description
2-Chloro-N-(2-hydroxy-2-methylpropyl)acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon and a branched 2-hydroxy-2-methylpropyl group on the nitrogen atom. This compound belongs to a class of molecules widely studied for their pesticidal properties, particularly as herbicides and transformation products (TPs) of agrochemicals . Structurally, the presence of the hydroxyl group in the 2-hydroxy-2-methylpropyl substituent distinguishes it from simpler alkyl-substituted chloroacetamides, conferring unique solubility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-6(2,10)4-8-5(9)3-7/h10H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEQASXMUKAEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 1-Amino-2-methylpropan-2-ol with Chloroacetyl Chloride
-
- 1-Amino-2-methylpropan-2-ol (amine component)
- Chloroacetyl chloride (acylating agent)
- Base (e.g., potassium carbonate or triethylamine) to neutralize released HCl
- Solvent (e.g., acetone, toluene, or dimethylformamide)
-
- Dissolve 1-amino-2-methylpropan-2-ol in an appropriate solvent under stirring.
- Add a stoichiometric amount of base to the solution to scavenge HCl formed during the reaction.
- Slowly add chloroacetyl chloride dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- Stir the reaction mixture at room temperature for several hours (typically 12 h) to ensure complete conversion.
- Quench the reaction with water and perform an extraction with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with dilute acid, brine, and sodium bicarbonate solutions to remove impurities.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash chromatography or recrystallization to obtain pure 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide.
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 0–5 °C (addition), then RT |
| Reaction Time | 12 hours |
| Solvent | Acetone, toluene, or DMF |
| Base | Potassium carbonate or triethylamine |
| Yield | 57–84% (depending on purification) |
Alternative Coupling Using Phosphonium Salt Activation
A method reported involves the use of chlorotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyClOP) as a coupling reagent to synthesize N-(2-hydroxy-2-methylpropyl)acetamide derivatives.
-
- Combine acetic acid (carboxylic acid component), 1-amino-2-methylpropan-2-ol, and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) at 0 °C.
- Add PyClOP (10 mmol) to the mixture.
- Stir the reaction at room temperature for 12 hours.
- Quench with water and extract with ethyl acetate.
- Wash the organic layer with brine, dilute HCl, water, and sodium bicarbonate sequentially.
- Concentrate and purify by flash chromatography.
This method provides a controlled and efficient amide bond formation with moderate to good yields (34–84%).
Industrial Considerations and Improvements
Processes involving 2-halo-N-halomethyl acetanilides (related acetamide derivatives) have been improved by performing reactions under anhydrous conditions without acid-binding agents, reducing purification complexity and waste treatment.
The use of aqueous alkali such as sodium hydroxide in two-phase systems with phase transfer catalysts has been reported for related acetamide preparations, but these methods often require extensive work-up and purification.
| Method | Key Reagents | Solvent(s) | Base/Activator | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct Acylation with Chloroacetyl Chloride | 1-amino-2-methylpropan-2-ol, chloroacetyl chloride | Acetone, toluene, DMF | Potassium carbonate or triethylamine | 12 h | 57–84 | Simple, widely used, requires careful HCl scavenging |
| PyClOP-mediated Coupling | Acetic acid, 1-amino-2-methylpropan-2-ol, PyClOP | DMF | N-ethyl-N,N-diisopropylamine | 12 h | 34–84 | Efficient amide bond formation, mild conditions |
| Two-phase system with aqueous alkali (for related acetamides) | 2-halo-N-halomethyl acetanilide, azole | Biphasic aqueous/organic | NaOH, phase transfer catalyst | Variable | High | Industrial scale, avoids acid-binding agents, complex work-up |
The direct acylation method is straightforward but requires efficient neutralization of HCl to prevent side reactions and degradation.
The phosphonium salt activation method (PyClOP) offers milder reaction conditions and can improve selectivity and yields, especially for sensitive substrates.
Industrial processes favor anhydrous conditions and minimal use of acid scavengers to reduce environmental impact and simplify purification.
Purification typically involves multiple washings and chromatographic steps to achieve high purity, as confirmed by NMR and IR spectroscopy.
Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion.
The preparation of 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide is effectively achieved through acylation of 1-amino-2-methylpropan-2-ol with chloroacetyl chloride under controlled conditions using bases such as potassium carbonate or triethylamine. Alternative coupling methods employing phosphonium salt reagents provide efficient and mild synthetic routes. Industrially, processes are optimized to minimize purification challenges and waste, favoring anhydrous conditions and avoiding excess acid scavengers. The choice of method depends on scale, desired purity, and available resources.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Chloroacetamides
Key Observations :
- Hydrophilicity: The hydroxyl group in 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide enhances aqueous solubility compared to non-hydroxylated analogs like 2-chloro-N-(2,2-dimethylpropyl)acetamide . This property may influence environmental mobility and bioavailability .
- Biological Activity: Alachlor and other herbicidal chloroacetamides rely on methoxymethyl or diaryl substituents for soil persistence and target enzyme inhibition (e.g., fatty acid elongation) .
- Synthetic Utility : Chloroacetamides with heterocyclic substituents (e.g., oxadiazole, pyrazole) exhibit broader applications in medicinal chemistry, serving as intermediates for anticancer agents or kinase inhibitors .
Physicochemical Properties
Table 2: Predicted Collision Cross Section (CCS) and Molecular Data
Notes:
- The absence of experimental CCS data for 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide highlights a gap in current literature.
Environmental and Toxicological Profiles
- Pesticide TPs: The target compound is structurally related to S-metolachlor TPs, such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, which are prioritized in environmental monitoring due to their persistence and unknown toxicity .
- Toxicity Data Gaps : Unlike commercial herbicides (e.g., alachlor), hydroxylated chloroacetamides lack comprehensive toxicological assessments, necessitating further ecotoxicology studies .
Biological Activity
2-Chloro-N-(2-hydroxy-2-methylpropyl)acetamide is a chemical compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a chloro group, an amide linkage, and a hydroxy-substituted branched alkyl chain, this compound may exhibit various pharmacological properties. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory effects, as well as potential applications in medicinal chemistry.
Anti-inflammatory Effects
The hydroxy group in the structure may contribute to anti-inflammatory effects, as seen in other compounds with similar configurations. Research into related chloroacetamides has indicated their potential to modulate inflammatory pathways, making them candidates for further investigation in therapeutic contexts.
Case Studies and Research Findings
While direct studies on 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide are sparse, several related investigations provide insights into its potential biological activities:
- Antibacterial Activity : In a study examining various chloroacetamides, compounds structurally related to 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. This suggests that further exploration of this compound could yield valuable data regarding its antibacterial efficacy.
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit specific enzymes linked to bacterial growth. For example, benzenesulfonamides derived from related structures showed effective inhibition against carbonic anhydrase IX, which is involved in various physiological processes . This highlights the potential for 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide to interact with important biological targets.
- Cellular Studies : Investigations into the cellular uptake and apoptosis induction by structurally similar compounds have demonstrated their ability to influence cell viability and proliferation in cancer cell lines . This opens avenues for studying the anticancer potential of 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide, and how can reaction conditions be optimized?
The synthesis of chloroacetamide derivatives often involves nucleophilic substitution or C-amidoalkylation reactions. For example, chloroacetamide intermediates can be prepared by reacting chloroacetyl chloride with substituted amines under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization includes adjusting reactant stoichiometry, temperature (room temperature to reflux), and reaction time (24 hours typical for completion). Continuous flow reactors may enhance scalability and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Essential techniques include:
- NMR : Look for signals corresponding to the acetamide carbonyl (δ ~165–170 ppm in ¹³C NMR) and the hydroxyl group (δ ~1.5–2.5 ppm in ¹H NMR for -CH(CH₃)₂) .
- FTIR : Confirm C=O stretching (~1650–1700 cm⁻¹) and O-H/N-H vibrations (~3200–3500 cm⁻¹) .
- Single-crystal XRD : Resolve stereochemistry and hydrogen-bonding networks .
Q. What safety precautions are recommended when handling this compound?
While specific data is limited, assume hazards similar to aromatic nitro/chloro compounds:
- Use PPE (gloves, goggles, lab coat).
- Avoid inhalation/ingestion; work in a fume hood.
- Store at room temperature, away from moisture .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Molecular docking studies can model interactions between the chloroacetamide moiety and target enzymes (e.g., anti-proliferative or anti-viral targets). Key steps:
Q. What strategies resolve contradictions in reaction yields or by-product formation during synthesis?
Discrepancies may arise from competing pathways (e.g., hydrolysis of the chloro group). Mitigation strategies:
Q. How does structural modification (e.g., substituting the hydroxyl group) alter physicochemical properties?
Comparative studies of analogs (e.g., replacing -OH with -Cl or -NO₂) show:
- Increased lipophilicity with halogen substitution (logP ↑).
- Reduced solubility in polar solvents.
- Altered hydrogen-bonding capacity, impacting crystallization .
Methodological Guidance
Q. What analytical workflows are recommended for purity assessment?
- HPLC/GC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection.
- Elemental Analysis : Verify C/H/N ratios.
- Melting Point : Compare with literature values .
Q. How can researchers design derivatives for targeted applications (e.g., enzyme inhibition)?
- Scaffold diversification : Introduce heterocycles (e.g., pyrazole, thiadiazole) via nucleophilic substitution .
- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., -CF₃) to enhance metabolic stability .
Data Contradiction Analysis
Q. Why might NMR spectra vary between batches, and how should discrepancies be addressed?
Batch-to-batch variations can result from:
- Solvent residues (e.g., acetonitrile in DMF).
- Tautomerism or rotameric equilibria.
- Solution: Re-crystallize samples, use deuterated solvents, and confirm assignments via 2D NMR (COSY, HSQC) .
Tables for Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
